![molecular formula C16H26N4O5 B2744858 3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid CAS No. 743444-81-7](/img/structure/B2744858.png)
3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide , is a chemical with the molecular weight of 330.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23ClN4O3/c1-4-5-6-18 (10 (20)7-15)11-12 (16)19 (8-9 (2)3)14 (22)17-13 (11)21/h9H,4-8,16H2,1-3H3, (H,17,21,22) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Organometallic Chemistry and Antibacterial Application
Organometallic compounds, including derivatives similar in structure to the mentioned compound, have been explored for their potential in medicinal chemistry. An example includes the synthesis and characterization of organometallic analogues based on the antibiotic platensimycin structure. These derivatives, while not showing promising antibacterial activity, highlight the methodological advancements in synthesizing complex structures for potential therapeutic applications (Patra, Merz, & Metzler‐Nolte, 2012).
Antimicrobial and Antifungal Agents
Some derivatives have been synthesized with the aim of inhibiting mycolic acid biosynthesis, a key component in the cell wall of Mycobacterium species. This research avenue is crucial for developing new antimicrobial agents against tuberculosis and other mycobacterial infections (Hartmann et al., 1994).
Bone Turnover and Osteoporosis
Potent and selective antagonists of the αvβ3 receptor have been identified and evaluated for their potential in the prevention and treatment of osteoporosis. These compounds showcase the therapeutic potential of derivatives in modulating bone turnover and providing a foundation for clinical development in osteoporosis treatment (Coleman et al., 2004).
Anticonvulsant and Antinociceptive Activity
Research into hybrid molecules combining features of known antiepileptic drugs (AEDs) includes the synthesis of derivatives designed to exhibit anticonvulsant and antinociceptive activities. These studies contribute to the development of new therapeutic agents for epilepsy and pain management, demonstrating the compound's versatility in medicinal chemistry (Kamiński et al., 2016).
Polymer Chemistry and Material Science
The compound's derivatives also find applications in material science, such as the synthesis of polyamides containing uracil and adenine, indicating the potential for creating novel polymers with specific biological functionalities (Hattori & Kinoshita, 1979).
Anti-inflammatory Agents
The exploration of heterocyclic systems fused to thiophene moieties using citrazinic acid as a synthon has led to the synthesis of compounds with significant anti-inflammatory activity. This research underscores the compound's utility in developing new therapeutic agents for inflammation-related disorders (Amr, Sabry, & Abdulla, 2007).
properties
IUPAC Name |
4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5/c1-4-5-8-19-14(17)13(15(24)18-16(19)25)20(9-10(2)3)11(21)6-7-12(22)23/h10H,4-9,17H2,1-3H3,(H,22,23)(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFYSDUCBLMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)
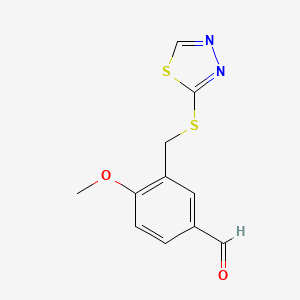
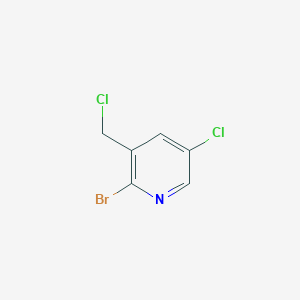
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)
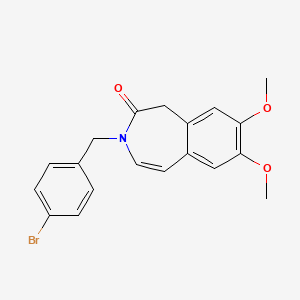
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
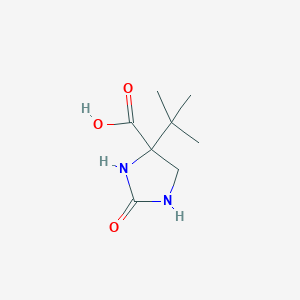
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)
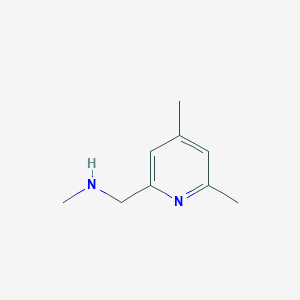
![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)